molecular formula C14H17N5O3S B2423219 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034270-52-3

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2423219
CAS No.: 2034270-52-3
M. Wt: 335.38
InChI Key: HCEHCENQZMROKN-UHFFFAOYSA-N
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Description

“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide” is a chemical compound . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the displacement of chlorine atoms. The difficulty to displace the third chlorine by the rather weak nucleophilicity of the amino group of α-amino acids can be attributed to the presence of two electron-donating piperidine/morpholine groups, which decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring consisting of three nitrogen atoms and three carbon atoms. The triazine core is substituted with a methoxy group, a morpholino group, and a thiophene-3-carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazine core. For instance, compounds with a piperidino and benzylamino substituent on the triazine moiety were found to be most effective in anti-proliferative activity .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved information, it is known that some 1,3,5-triazine derivatives exhibit anti-proliferative activity against cancer cell lines .

Future Directions

The future directions for the study of this compound could involve further investigation of its anti-proliferative activity and potential applications in the treatment of cancer . Additionally, the synthesis process could be optimized to improve the yield and selectivity of the desired product .

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-21-14-17-11(8-15-12(20)10-2-7-23-9-10)16-13(18-14)19-3-5-22-6-4-19/h2,7,9H,3-6,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHCENQZMROKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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